molecular formula C6H9FO3 B15298817 Ethyl 2-fluoro-4-oxobutanoate

Ethyl 2-fluoro-4-oxobutanoate

Cat. No.: B15298817
M. Wt: 148.13 g/mol
InChI Key: BSCUVASNXKZECF-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-oxobutanoate is an organic compound with the molecular formula C6H9FO3 It is a fluorinated β-keto ester, which means it contains both a keto group (C=O) and an ester group (COOR) in its structure

Preparation Methods

Ethyl 2-fluoro-4-oxobutanoate can be synthesized through the fluorination of ethyl acetoacetateThis can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve similar fluorination techniques, optimized for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-fluoro-4-oxobutanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reductions, oxidizing agents like potassium permanganate for oxidations, and various nucleophiles for substitution reactions. Major products formed from these reactions include fluorinated alcohols, acids, and substituted derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4-oxobutanoate involves its interaction with various molecular targets and pathways. In biochemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its fluorinated nature enhances its reactivity and stability, making it a valuable tool in synthetic and mechanistic studies .

Properties

IUPAC Name

ethyl 2-fluoro-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c1-2-10-6(9)5(7)3-4-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCUVASNXKZECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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